molecular formula C7H11NO3S B11946573 3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid CAS No. 869-97-6

3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid

Cat. No.: B11946573
CAS No.: 869-97-6
M. Wt: 189.23 g/mol
InChI Key: GDEQRGWSOAGQOB-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid is a sulfur-containing propanoic acid derivative characterized by a carbamoyl-sulfanyl functional group attached to the propanoic acid backbone. The IUPAC name reflects its structure: a prop-2-en-1-yl (allyl) group bonded to a carbamoyl moiety (CONH), which is further linked via a sulfanyl (thioether) group to the third carbon of propanoic acid. Its molecular formula is C₇H₁₀NO₃S, with a calculated molecular weight of 188.21 g/mol.

Properties

CAS No.

869-97-6

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

3-(prop-2-enylcarbamoylsulfanyl)propanoic acid

InChI

InChI=1S/C7H11NO3S/c1-2-4-8-7(11)12-5-3-6(9)10/h2H,1,3-5H2,(H,8,11)(H,9,10)

InChI Key

GDEQRGWSOAGQOB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)SCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid typically involves the reaction of prop-2-en-1-yl isocyanate with a thiol-containing propanoic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by

Biological Activity

3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications for therapeutic uses.

Chemical Structure and Properties

The chemical structure of 3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid features a propanoic acid backbone with a sulfanyl group and a prop-2-en-1-ylcarbamoyl substituent. This unique structure may contribute to its biological activities, particularly in modulating immune responses and exhibiting anticancer properties.

Biological Activity Overview

The biological activities of 3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid can be categorized into several key areas:

  • Anticancer Activity
    • Preliminary studies indicate that derivatives of propanoic acids exhibit moderate anticancer activity. For instance, related compounds have shown growth inhibition ranging from 1% to 23% across various cancer cell lines at concentrations around 10 μM .
    • The compound's mechanism may involve the inhibition of specific enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs) .
  • Anti-inflammatory Effects
    • In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds similar to 3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid reduced TNF-α levels by approximately 44–60% at higher concentrations .
    • The ability to modulate cytokine release suggests potential applications in treating inflammatory diseases.
  • Immunomodulatory Properties
    • The compound has shown promising results in enhancing the release of anti-inflammatory cytokines such as IL-10 while inhibiting pro-inflammatory responses. This dual action could be beneficial in managing chronic inflammation .

The mechanisms through which 3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid exerts its biological effects include:

  • Cytokine Modulation : The compound influences the secretion of key cytokines involved in immune responses, potentially altering the balance between pro-inflammatory and anti-inflammatory signals.
  • Enzyme Inhibition : By inhibiting MMPs and COXs, the compound may prevent cancer cell metastasis and reduce inflammation, respectively.

Case Studies

Several studies have investigated the biological activity of compounds related to 3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid:

StudyFocusKey Findings
Cytokine ReleaseInhibition of TNF-α by 44–60% at high doses; significant modulation of IL-10 release.
Anticancer ActivityModerate growth inhibition in cancer cell lines; potential for dual-target drug design.
Antimicrobial ActivityRelated compounds exhibited significant antibacterial properties, suggesting broader applications.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds containing the sulfanyl group exhibit promising anticancer properties. For instance, a study demonstrated that derivatives similar to 3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid showed selective targeting capabilities against cancer cells, particularly in human HCT-116 and MCF-7 cell lines. The antiproliferative activity was significant, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Inhibition of Enzymatic Activity

The compound has been explored for its ability to inhibit specific enzymes associated with cancer progression. Structural modifications have shown that alterations in the sulfanyl group can enhance or diminish the potency of these inhibitors, indicating the importance of this functional group in therapeutic efficacy .

Binding Affinity Studies

The compound's unique structure allows it to be a subject of binding affinity studies, particularly in understanding how it interacts with various biological targets. Research has highlighted the significance of hydration and flexibility at binding sites, which can influence the efficacy of drugs derived from or related to this compound .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have revealed critical insights into how modifications can affect biological activity. For example, changes to the proline moiety within related compounds have demonstrated varying levels of potency, emphasizing the potential for optimized drug design based on structural characteristics .

Case Studies and Research Findings

Several studies have documented the applications and effects of 3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid:

  • Antiproliferative Effects : A series of synthesized derivatives were tested against cancer cell lines, showing promising results in inhibiting cell growth and proliferation.
  • Enzyme Inhibition : Research focused on how structural variations affected the inhibition of specific enzymes linked to cancer pathways, providing a pathway for developing targeted therapies.
  • Therapeutic Potentials : The compound's ability to selectively target cancer cells while sparing healthy cells positions it as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid and related compounds are summarized below:

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Source (Evidence)
3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid C₇H₁₀NO₃S 188.21 Carbamoyl-sulfanyl, propanoic acid Not specified in evidence Target compound
3-[(1-Cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid C₁₆H₂₀N₂O₂S 304.41 Benzimidazole, sulfanyl, propanoic acid Synthetic intermediate; structural complexity
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid C₇H₉N₂O₂S 201.22 Imidazole, sulfanyl, propanoic acid Research intermediate (CAS: 919467-05-3)
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S 134.19 Ester, methylthio Volatile aroma compound in pineapple
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ 247.07 Chlorinated phenyl, propanoic acid Antimicrobial activity against E. coli and S. aureus
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid C₁₆H₁₃N₃O₆S 375.35 Indole, sulfonamido, propanoic acid Chiral sulfonamide with potential biological activity

Key Observations

Functional Group Diversity: The target compound’s carbamoyl-sulfanyl group distinguishes it from compounds with heterocyclic substituents (e.g., benzimidazole in , imidazole in ) or esterified thioether groups (e.g., 3-(methylthio)propanoic acid methyl ester in ). Chlorinated phenyl derivatives (e.g., ) exhibit antimicrobial properties linked to their halogenated aromatic rings, whereas the target compound’s allyl-carbamoyl group may confer distinct reactivity or bioactivity.

Biological Activity: Chlorinated 3-phenylpropanoic acids () demonstrated selective antimicrobial effects, highlighting how substituents like halogens enhance bioactivity. In contrast, the target compound’s biological profile remains unexplored in the evidence.

Physical Properties: Esters such as 3-(methylthio)propanoic acid methyl ester () are volatile aroma compounds, whereas the target compound’s carboxylic acid group likely reduces volatility and increases polarity.

Synthetic Utility: Compounds like 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid () are used as intermediates in organic synthesis, suggesting that the target compound’s carbamoyl-sulfanyl group could similarly serve in multi-step reactions.

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